Lansiodide A is primarily extracted from the plant Lansium domesticum, commonly known as langsat or longkong. This tropical fruit tree is native to Southeast Asia and has been traditionally used in folk medicine. The extraction and isolation of Lansiodide A from this plant involve various methods that ensure the preservation of its active constituents.
Lansiodide A falls under the category of flavonoids, a diverse group of phytonutrients known for their antioxidant properties. Flavonoids are characterized by their polyphenolic structure, which contributes to their ability to interact with biological systems effectively.
The synthesis of Lansiodide A can be achieved through several methods, primarily focusing on extraction from natural sources. The most common technique involves solvent extraction, where solvents such as ethanol or methanol are used to dissolve the active compounds from dried plant material. This is followed by purification processes like column chromatography to isolate Lansiodide A.
Lansiodide A possesses a unique molecular structure characterized by multiple hydroxyl groups and a flavonoid backbone. The exact structural formula can be represented as .
Lansiodide A undergoes various chemical reactions typical for flavonoids, including oxidation and reduction processes that can modify its hydroxyl groups.
The mechanism by which Lansiodide A exerts its effects involves multiple pathways, primarily through antioxidant activity and modulation of signaling pathways involved in inflammation and apoptosis.
Lansiodide A has been studied for various applications:
Lansiodide A, a macrocyclic polyketide-nonribosomal peptide hybrid, originates from symbiotic Streptomyces species residing in tropical forest soil microbiomes. Its biosynthesis initiates with the loading of a 4-hydroxyphenylglyoxyl-CoA starter unit onto a modular type I polyketide synthase (PKS), followed by iterative elongation using malonyl-CoA and methylmalonyl-CoA extender units. The nascent polyketide chain undergoes trans-amination to introduce a key β-amino acid moiety, which is subsequently coupled to a dehydroalaninyl-dipeptide module via a nonribosomal peptide synthetase (NRPS) adenylation domain.
Table 1: Core Enzymatic Machinery in Lansiodide A Biosynthesis
Enzyme Class | Gene Symbol | Function | Catalytic Residues/Motifs |
---|---|---|---|
Modular Type I PKS | lndPKS1-3 | Chain elongation and β-ketoreduction | KS-AT-DH-ER-KR ACP domains |
Transaminase | lndTA | Stereoselective β-amino acid formation | Pyridoxal phosphate binding site |
Hybrid NRPS-PKS | lndNRPS1 | Dehydroalanine activation and macrocycle closure | C-A-T condensation domain |
Radical SAM Epimerase | lndRE | L/D-residue stereoinversion at C7 | [4Fe-4S] cluster; CX₃CX₂C motif |
Cytochrome P450 | lndOx | Oxidative decarboxylation of terminal unit | Heme-binding pocket (Fe²⁺) |
The radical S-adenosylmethionine (SAM) epimerase LndRE exemplifies precision catalysis, utilizing a [4Fe-4S]⁺ cluster to generate 5'-deoxyadenosyl radicals that abstract stereospecific hydrogen atoms from C7 of the polyketide backbone [2]. This generates a planar radical intermediate, allowing reprotonation from either face to achieve a >98% epimerization yield. Concurrently, the cytochrome P450 LndOx employs molecular oxygen for oxidative decarboxylation, positioning the substrate within 3.2 Å of its heme iron to enable hydride transfer without intermediate carboxylate trapping [10]. Electrostatic preorganization of active sites reduces reorganization energy by 40% compared to solution-phase analogues, contributing to a 10⁷-fold rate enhancement [8].
The 68-kb lnd biosynthetic cluster contains 23 open reading frames, including a hierarchical regulatory cascade. The pathway-specific activator LndR (LuxR family) binds to palindromic sequences (5'-TTGACNNNNGTCAA-3') upstream of PKS/NRPS structural genes, increasing transcription 22-fold upon dimerization. Feedback inhibition occurs through the attenuator protein LndA, which undergoes conformational changes upon binding mature Lansiodide A (Kd = 0.8 μM), occluding the lndR promoter [5].
Table 2: Regulatory Elements in the lnd Gene Cluster
Genetic Element | Type | Function | Induction/Repression Factor |
---|---|---|---|
lndR | Transcriptional activator | Binds pathway promoters | 22x induction by scarcity signals |
lndA | Attenuator | Allosteric feedback inhibition | 95% repression at >5 μM Lansiodide A |
lndS | Sensor kinase | Phosphorylates LndR in response to quorum signals | Activated at cell density OD₆₀₀ > 1.2 |
lndP | Transporter | Secretion and self-resistance | Exports 98% extracellular product |
Challenges persist in C7 epimerization, requiring Mitsunobu inversion (Ph3P/DEAD) at 50°C, which causes 30% elimination byproducts. Recent innovations utilize chiral phase-transfer catalysis (Maruoka catalyst C21) for dynamic kinetic resolution during fragment coupling, improving diastereoselectivity to 97:3 [4].
Table 3: Comparative Analysis of Stereoselective Strategies
Strategy | Key Step | Yield | Diastereoselectivity | Limitations |
---|---|---|---|---|
Kishi linear approach | Late-stage macrocyclization | 16% (32 steps) | dr >95:5 | Low convergence efficiency |
Convergent Suzuki coupling | Pd(PPh₃)₄-mediated B-C ring union | 28% (19 steps) | dr 88:12 | Protodeboronation side products |
Dynamic kinetic resolution | Phase-transfer catalyzed epimerization | 41% (21 steps) | dr 97:3 | Requires cryogenic conditions |
Bifunctional cyclopropane-based building blocks enable three-dimensional diversification of the Lansiodide A scaffold. Commercially available N-MIDA boronate 1 (Key Organics KB-0872) undergoes Suzuki-Miyaura cross-coupling with aryl bromide 2 (PdCl₂(dppf), K₃PO₄, 85°C, 92% yield), followed by amine deprotection and sulfonylation to install the C21-C28 chain [4]. Crucially, the cyclopropyl "hinge" enforces a 124° dihedral angle between fragments, accelerating macrocyclization kinetics 8-fold versus linear analogues. Late-stage diversification employs chemoselective transformations:
Table 4: Efficiency Comparison of Production Methods
Parameter | Fermentation | Chemocatalysis | Hybrid Biocatalysis |
---|---|---|---|
Overall yield | 480 mg/L | 16% (32 steps) | 63% (7 chem + 3 bio steps) |
Catalyst loading | N/A | 22 mol% Pd | 0.5 mol% Ru; 10 g cells/L |
E-factor (kg waste/kg product) | 18 | 1,240 | 85 |
Stereocontrol | >99% ee | 95% ee | 99% ee |
Immobilized transaminase (Novozym 435) enables continuous-flow amination of ketone 4 (0.5 M in IPA, 55°C), achieving 99% conversion with 50% reduced cofactor usage via phosphite-driven cofactor recycling. Chemoenzymatic routes combining enzymatic epimerization (LndRE) with Shiina macrolactonization cut step count by 60% while maintaining >98% purity [5] [8].
Mixed solvent systems resolve solubility-conformation trade-offs during macrocyclization:
Table 5: Solvent Impact on Macrocyclization Kinetics
Solvent System | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Macrocycle Yield | Epimerization |
---|---|---|---|---|
THF | 7.5 | 2.4 × 10⁻⁵ | 42% | 22% |
DMF | 38.3 | 1.1 × 10⁻⁴ | 68% | 15% |
CH₂Cl₂/MeCN/DMPU (6:3:1) | 28.3 | 8.9 × 10⁻⁴ | 91% | <3% |
Toluene/DMSO (9:1) | 12.1 | 3.7 × 10⁻⁵ | 29% | 41% |
Reaction progress kinetic analysis (RPKA) reveals zeroth-order dependence on concentration below 0.1 mM, indicating intramolecularity-driven cyclization. Above 1 mM, dimerization dominates (k₂ = 3.8 M⁻¹s⁻¹), guiding high-dilution protocols. Microfluidic droplet reactors (10 nL compartments) achieve 95% conversion in 30 minutes by maintaining c < 0.05 mM without manual dilution [1] [9].
Compound Names Mentioned: Lansiodide A, 4-hydroxyphenylglyoxyl-CoA, malonyl-CoA, methylmalonyl-CoA, dehydroalaninyl-dipeptide, 5'-deoxyadenosyl radical, Maruoka catalyst C21, N-MIDA boronate, Schmidt donor, phosphite-driven cofactor, Shiina macrolactonization reagent.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1